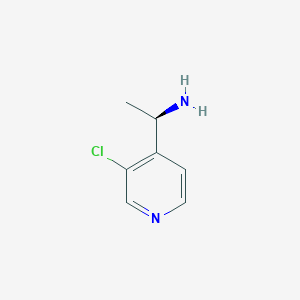
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine is a chemical compound that belongs to the class of organic compounds known as aminopyridines. These compounds are characterized by the presence of an amine group attached to a pyridine ring. The specific structure of this compound includes a chlorine atom attached to the third position of the pyridine ring and an amine group attached to the first position of the ethan-1-amine chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-chloropyridin-4-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloropyridine.
Alkylation: The 3-chloropyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethan-1-amine chain.
Resolution: The resulting racemic mixture is then resolved to obtain the (1R)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a suitable catalyst to hydrogenate the precursor compounds.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce pyridine N-oxides.
Reduction: May yield amine derivatives.
Substitution: May result in various substituted pyridines.
Aplicaciones Científicas De Investigación
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1R)-1-(3-chloropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(3-chloropyridin-2-yl)ethan-1-amine: Similar structure but with the chlorine atom at the second position.
(1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine: Similar structure but with a fluorine atom instead of chlorine.
(1R)-1-(3-bromopyridin-4-yl)ethan-1-amine: Similar structure but with a bromine atom instead of chlorine.
Propiedades
Fórmula molecular |
C7H9ClN2 |
|---|---|
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
(1R)-1-(3-chloropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3/t5-/m1/s1 |
Clave InChI |
RKPIAZZODCNIEH-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=C(C=NC=C1)Cl)N |
SMILES canónico |
CC(C1=C(C=NC=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















